5-Bromoimidazo[1,2-a]pyridine hydrobromide
Overview
Description
5-Bromoimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring. This compound is known for its significant biological and therapeutic properties, making it a valuable scaffold in medicinal chemistry .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it is expected that future research will continue to explore the potential applications of this compound in medicinal chemistry .
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyridine hydrobromide is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the synthesis of various pharmaceutical compounds .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It is generally stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[1,2-a]pyridine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This modulation can lead to changes in gene expression, impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are the building blocks of DNA and RNA .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyridine hydrobromide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazopyridine ring is promoted by further bromination, and no base is required .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to maintain the desired physical and chemical properties .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyridine hydrobromide is widely used in scientific research due to its versatile biological activities. Some of its applications include:
Chemistry: Used as a building block for the synthesis of bioactive molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyrimidine
Uniqueness
5-Bromoimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMKIHDZOYBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591953 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603301-13-9 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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